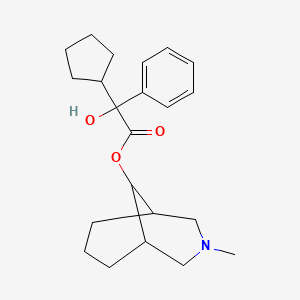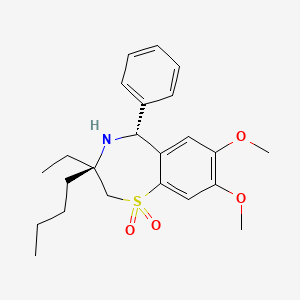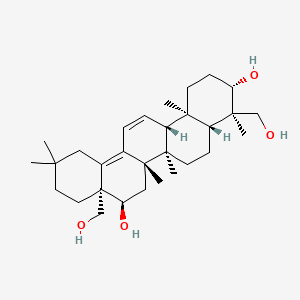
サイコゲニンD
概要
説明
Saikogenin D is a compound isolated from Bupleurum chinense and has anti-inflammatory effects . It activates epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites secondarily inhibit prostaglandin E2 (PGE2) production .
Synthesis Analysis
Saikogenin D is isolated from Bupleurum chinense . It’s not synthesized but extracted from natural sources. The exact process of extraction is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Saikogenin D is C30H48O4 . Its molecular weight is 472.7 . The structure contains 9 defined stereocenters .Chemical Reactions Analysis
Saikogenin D activates epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then secondarily inhibit prostaglandin E2 (PGE2) production .Physical And Chemical Properties Analysis
The physical and chemical properties of Saikogenin D include a molecular weight of 472.7 and a molecular formula of C30H48O4 . More specific properties such as solubility and stability are not detailed in the available resources.科学的研究の応用
サイコサポニンの合成
サイコゲニンDは、オレアナン型サポニンであるサイコサポニンの合成における主要な成分です。 これらのサポニンは、幅広い生物学的および薬理学的活性を持つことが知られています . サイコサポニンA/Dおよびその天然類縁体(プロサイコサポニンF、G、サイコサポニンY、プロサイコゲニン、クリノポサポニンIなど)の合成が報告されています .
抗炎症メカニズム
this compoundは、その抗炎症メカニズムについて研究されています。 ラットグリア細胞C6において、プロスタグランジンE2の産生を阻害することが判明しました . この阻害は、アラキドン酸代謝物の蓄積によって達成されます .
エポキシゲナーゼ活性化
this compoundは、エポキシゲナーゼを活性化することが判明しており、エポキシゲナーゼはアラキドン酸を迅速にエポキシエイコサノイドおよびジヒドロキシエイコサトリエノイン酸に変換します . これらの代謝物は、次にプロスタグランジンE2産生を二次的に阻害します .
酵素変換
this compoundは、高いβ-グルコシダーゼ活性を有する酵素変換を用いることで、プロサイコゲニンFを経由してサイコゲニンFに、プロサイコゲニンGを経由してサイコゲニンGに変換することができます .
薬理学的活性
this compoundは、サイコサポニンDの一部として、抗炎症、抗腫瘍、神経調節、免疫調節、肝保護、抗ウイルス効果などのさまざまな薬理学的活性を示します .
6. 漢方薬の品質評価 this compoundは、サイコサポニンDの一部として、一般的な漢方薬である柴胡の品質評価におけるマーカーとして使用されています .
作用機序
Target of Action
Saikogenin D, a triterpene saponin, primarily targets epoxygenases . Epoxygenases are enzymes that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites play a crucial role in the anti-inflammatory mechanism of Saikogenin D .
Mode of Action
Saikogenin D activates epoxygenases, which rapidly convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then secondarily inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This dual effect of Saikogenin D results in an inhibition of PGE2 production without a direct inhibition of cyclooxygenase activity .
Biochemical Pathways
The biochemical pathway affected by Saikogenin D involves the metabolism of arachidonic acid . Arachidonic acid is converted to epoxyeicosanoids and dihydroxyeicosatrienoic acids by the action of epoxygenases . These metabolites then inhibit the production of PGE2, thereby modulating the inflammatory response .
Pharmacokinetics
It is known that saikogenin d has the potential to alter the pharmacokinetics of some drugs due to its influence on cytochrome p450 enzymes and p-glycoprotein . The oral bioavailability and actual pharmacodynamic substances in vivo of Saikogenin D are still controversial .
Result of Action
The molecular and cellular effects of Saikogenin D’s action involve the inhibition of PGE2 production, which is a key mediator of inflammation . This results in anti-inflammatory effects . Additionally, Saikogenin D causes an elevation of intracellular free calcium ion concentration .
Action Environment
The synthesis and accumulation of saikosaponins, including Saikogenin D, are strongly influenced by environmental conditions such as drought, fertility, and light deficiency . These factors can significantly impact the action, efficacy, and stability of Saikogenin D .
Safety and Hazards
将来の方向性
While Saikogenin D has shown promising anti-inflammatory effects, more research is needed, especially in vivo antitumor effects and pharmacokinetics of the compound . Further investigations and screenings are required to explore other Bupleurum species, to evaluate the clinical safety and possible interactions with other drugs or herbs .
特性
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVMEXLLPGQEV-IULQVHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Saikogenin D's anti-inflammatory effects?
A1: Saikogenin D indirectly inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This effect is not due to direct inhibition of cyclooxygenase, the enzyme responsible for PGE2 synthesis [, ]. Instead, Saikogenin D appears to activate epoxygenases, enzymes that convert arachidonic acid to epoxyeicosatrienoic acids (EETs) []. These EETs, specifically 11,12-EET, and their metabolite 11,12-dihydroxyeicosatrienoic acid (DHET), then act as secondary inhibitors of cyclooxygenase activity, leading to reduced PGE2 production [].
Q2: How does Saikogenin D impact intracellular calcium levels?
A2: Saikogenin D elevates intracellular free Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner, even in the absence of extracellular calcium [, ]. This suggests it triggers calcium release from intracellular stores. Interestingly, this effect is not mediated by inositol triphosphate (IP3) receptors or ryanodine receptors, indicating a novel mechanism of action [].
Q3: What is the structural difference between Saikogenin D and its precursor, Prosaikogenin D?
A3: Prosaikogenin D is a glycoside of Saikogenin D. This means that Saikogenin D represents the aglycone structure, while Prosaikogenin D has one or more sugar moieties attached to the aglycone [, ]. The specific glycosylation pattern can significantly impact the biological activity of these compounds [].
Q4: Is Saikogenin D the only bioactive compound found in Bupleurum chinense roots?
A4: No, Bupleurum chinense roots contain a variety of bioactive compounds. In addition to Saikogenin D, other saponins like saikosaponins A, B2, W, and Y have been isolated and found to inhibit NF-κB activity, a key regulator of inflammation []. The plant also contains polyacetylenes, some of which are being reported for the first time [].
Q5: Does the presence of a sugar moiety impact the biological activity of Saikogenin D?
A5: Yes, the presence and type of sugar moieties significantly influence the biological activity of Saikogenin D and its derivatives. For instance, while Saikogenin D itself shows a slight corticosterone secretion-inducing activity, its glycosylated form, Prosaikogenin D, is inactive []. This highlights the importance of the balance between the sugar moiety and the aglycone for the specific biological activity [].
Q6: What analytical techniques are used to quantify Saikogenin D and related compounds?
A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique used for the simultaneous quantification of Saikogenin D and other saikosaponin derivatives in various matrices, including plant material and pharmaceutical preparations []. This method offers advantages over traditional LC methods in terms of sensitivity and specificity [].
Q7: Has Saikogenin D been tested in any animal models of disease?
A7: Yes, Saikogenin D has demonstrated protective effects against Pseudomonas aeruginosa infection in mice, highlighting its potential therapeutic value []. Additionally, studies using murine peritoneal macrophages have shown that Saikogenin D can activate these immune cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







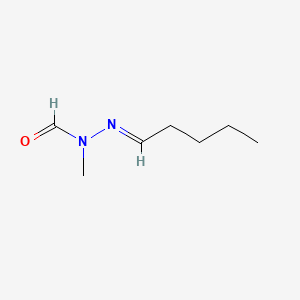

![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)
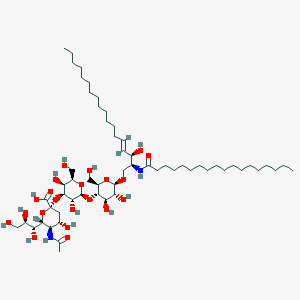
![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)
![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)

